molecular formula C61H94N18O16 B8262161 Allatostatin I (Allatinhibin)

Allatostatin I (Allatinhibin)

Cat. No.: B8262161
M. Wt: 1335.5 g/mol
InChI Key: SDAFHXYVWUEZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allatostatin I involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: Industrial production of Allatostatin I can be achieved through recombinant DNA technology. This involves inserting the gene encoding Allatostatin I into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Allatostatin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Allatostatin I and the reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .

Scientific Research Applications

Mechanism of Action

Allatostatin I exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding activates intracellular signaling pathways that inhibit the production of juvenile hormone in the corpora allata, an endocrine gland in insects. The inhibition of juvenile hormone production leads to reduced growth and reproduction in insects . The molecular targets and pathways involved include the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and modulation of insulin-like peptide signaling .

Comparison with Similar Compounds

Allatostatin I is unique among allatostatins due to its specific amino acid sequence and receptor binding properties. Similar compounds include:

Properties

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFHXYVWUEZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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